molecular formula C9H13NO2 B12531623 Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate CAS No. 748093-59-6

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate

Cat. No.: B12531623
CAS No.: 748093-59-6
M. Wt: 167.20 g/mol
InChI Key: SJWKUTOHHBSROW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate typically involves the reaction of cyclopentadiene with tosyl cyanide, followed by rearrangement to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable in specialized research applications and synthetic pathways .

Properties

CAS No.

748093-59-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3

InChI Key

SJWKUTOHHBSROW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC2CC1C=C2

Origin of Product

United States

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